A Technical Guide to the Pharmacological Potential of 3-[6-(Bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine in Drug Discovery
A Technical Guide to the Pharmacological Potential of 3-[6-(Bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine in Drug Discovery
Abstract
The relentless pursuit of novel chemical entities (NCEs) with superior efficacy and safety profiles is the cornerstone of modern drug discovery.[1][2][3] This guide introduces a hypothetical but rationally designed molecule, 3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine , as a compelling starting point for a targeted drug development program. By dissecting its constituent chemical motifs—a privileged 1,2,4-thiadiazole core, a versatile 2-pyridinyl scaffold, and a reactive bromomethyl "warhead"—we will outline a comprehensive, field-proven strategy for its synthesis, characterization, and pharmacological evaluation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals aiming to translate a promising chemical structure into a validated therapeutic candidate.
Introduction: Deconstructing the Rationale
The structure of 3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine is not arbitrary. Each component has been selected based on established principles of medicinal chemistry to maximize its therapeutic potential.
-
The 1,2,4-Thiadiazole Core: This five-membered heterocycle is a versatile scaffold known for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] Its derivatives have shown promise against various human cancer cell lines, such as breast (MCF-7), lung (A549), and colon (Colo-205).[6][7][8] Notably, the 1,2,4-thiadiazole ring can act as an electrophilic "warhead," reacting with nucleophilic residues like cysteine in protein active sites to form a disulfide bond, leading to enzyme inactivation.[9] This intrinsic reactivity makes it an excellent foundation for developing targeted covalent inhibitors.
-
The 2-Pyridinyl Scaffold: The pyridine ring is one of the most ubiquitous azaheterocycles in FDA-approved drugs, present in over 7,000 drug candidates.[10][11][12] Its inclusion is strategic; the nitrogen atom can act as a hydrogen bond acceptor, enhancing binding affinity and specificity with target receptors.[11][13] Furthermore, the pyridine motif can improve critical pharmacokinetic properties such as metabolic stability, permeability, and water solubility, which are essential for a viable drug candidate.[11][13] A significant number of anticancer drugs, particularly kinase inhibitors, incorporate the pyridine scaffold.[11][14]
-
The Bromomethyl "Warhead": The bromomethyl group is a key functional feature, designed to act as a reactive electrophile. This group is poised to form a stable covalent bond with a nucleophilic amino acid residue (e.g., cysteine, lysine) within the binding site of a target protein. This mechanism of action, known as targeted covalent inhibition, offers distinct advantages, including enhanced potency, prolonged duration of action, and high selectivity against closely related proteins that may lack the targetable nucleophile.[15][16][17] Covalent kinase inhibitors have proven highly successful in oncology, with several FDA-approved drugs like Ibrutinib targeting Bruton's tyrosine kinase (BTK).[15][17][18]
Based on this analysis, we hypothesize that 3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine is a prime candidate for development as a targeted covalent inhibitor , with a high probability of activity against protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.
Proposed Synthesis and Characterization
A robust and scalable synthetic route is paramount. The following multi-step synthesis is proposed, leveraging established chemical transformations.
Diagram: Proposed Synthetic Pathway
Caption: A convergent synthetic route to the target compound.
Protocol: Synthesis of 3-(6-methyl-2-pyridinyl)-1,2,4-Thiadiazol-5-amine (Intermediate F)
-
Amidine Formation: Convert commercially available 2-cyano-6-methylpyridine to the corresponding pyridine-2-amidine hydrochloride via a Pinner reaction using ethanol and HCl gas.
-
Thioacylation & Cyclization: React the pyridine-2-amidine with an appropriate isothiocyanate in the presence of a mild base.
-
Oxidative N-S Bond Formation: The resulting thioacylamidine intermediate undergoes in-situ intramolecular dehydrogenative N-S bond formation to yield the 1,2,4-thiadiazole ring.[19] This can be achieved using various oxidizing agents such as iodine or electrochemically.[19]
-
Purification: The crude product is purified using column chromatography on silica gel.
Protocol: Radical Bromination (Final Step G)
-
Reaction Setup: Dissolve the intermediate (F) in a suitable solvent like carbon tetrachloride (CCl4).
-
Initiation: Add N-Bromosuccinimide (NBS) and a radical initiator such as Azobisisobutyronitrile (AIBN).
-
Reaction: Reflux the mixture under UV irradiation until starting material is consumed (monitored by TLC/LC-MS).
-
Work-up and Purification: After cooling, filter the succinimide byproduct. Wash the filtrate, dry over sodium sulfate, and concentrate under reduced pressure. Purify the final product by column chromatography.
Characterization: The structure and purity of the final compound must be rigorously confirmed using High-Resolution Mass Spectrometry (HRMS), ¹H NMR, and ¹³C NMR spectroscopy.
Pharmacological Evaluation Cascade
A tiered screening approach is essential to efficiently evaluate the compound's potential.[20][21][22] This workflow ensures that resources are focused on candidates with the most promising profiles.
Diagram: Drug Discovery and Evaluation Workflow
Caption: A phased approach from initial screening to in vivo efficacy.
Phase 1: Hit Identification and Target Validation
The primary goal is to identify biological targets and confirm the covalent mechanism of action.
Protocol: Broad-Spectrum Kinase Panel Screen
-
Assay: Screen the compound at a fixed concentration (e.g., 10 µM) against a commercial panel of several hundred human kinases.
-
Rationale: The pyridine and thiadiazole scaffolds are common in kinase inhibitors.[11] This unbiased screen will rapidly identify potential kinase targets.
-
Data Analysis: Identify kinases showing >80% inhibition as primary "hits."
Protocol: Cytotoxicity Profiling (e.g., NCI-60 Panel)
-
Assay: Evaluate the compound's anti-proliferative activity against a panel of diverse human cancer cell lines.
-
Rationale: This provides a broad phenotypic assessment of anticancer potential and can reveal patterns of activity that correlate with specific cancer genotypes.[7]
-
Data Analysis: Calculate GI50 (growth inhibition) and LC50 (lethal concentration) values.
Table 1: Representative Data from Initial Screening
| Assay Type | Target/Cell Line | Result | Interpretation |
| Kinase Screen | Kinase X | 95% Inhibition @ 10 µM | Strong Hit |
| Kinase Screen | Kinase Y | 92% Inhibition @ 10 µM | Strong Hit |
| Kinase Screen | Kinase Z | 15% Inhibition @ 10 µM | Inactive |
| Cytotoxicity | MCF-7 (Breast) | GI50 = 50 nM | Potent anti-proliferative effect |
| Cytotoxicity | A549 (Lung) | GI50 = 75 nM | Potent anti-proliferative effect |
| Cytotoxicity | Normal Fibroblasts | GI50 > 10 µM | Potential for cancer cell selectivity |
Protocol: Covalent Binding Confirmation via Mass Spectrometry (MS)
-
Incubation: Incubate the purified hit protein (e.g., Kinase X) with the compound.
-
Analysis: Analyze the protein-inhibitor complex using LC-MS to detect a mass shift corresponding to the molecular weight of the compound.[23]
-
Rationale: This provides direct evidence of a covalent adduct formation, confirming the intended mechanism of action.[23] A successful result is a prerequisite for advancing the compound.
Phase 2: In Vitro Characterization (Hit-to-Lead)
This phase focuses on quantifying potency, selectivity, and cellular activity.
Protocol: Determining Covalent Inhibition Kinetics (k_inact/K_i)
-
Assay: Use a continuous enzymatic assay to monitor target activity over time after adding the inhibitor.
-
Rationale: For covalent inhibitors, IC50 values are time-dependent and less informative. The second-order rate constant, k_inact/K_i, is the gold standard for quantifying potency, reflecting both initial binding (K_i) and the rate of covalent bond formation (k_inact).[18][24]
-
Data Analysis: Fit the progress curves to the appropriate kinetic model for irreversible inhibition to derive the k_inact/K_i value.[24]
Protocol: Cellular Target Engagement & Pathway Analysis
-
Assay: Treat relevant cancer cells (e.g., MCF-7) with the compound.
-
Western Blot: Lyse the cells and perform a Western blot to measure the phosphorylation status of the target kinase and its downstream substrates.
-
Rationale: A decrease in the phosphorylation of a known substrate provides evidence that the compound is engaging its target and modulating the relevant signaling pathway within a cellular context.
Diagram: Hypothesized Kinase Inhibition Pathway
Caption: Inhibition of a growth factor signaling cascade.
Phase 3: Preclinical Evaluation (Lead Optimization)
The goal is to assess the drug-like properties of the compound and its efficacy in an animal model.
Protocol: ADME (Absorption, Distribution, Metabolism, Excretion) Profiling
-
In Vitro Assays:
-
Metabolic Stability: Incubate the compound with liver microsomes to determine its metabolic half-life.
-
CYP450 Inhibition: Assess the potential for drug-drug interactions by measuring inhibition of major cytochrome P450 enzymes.
-
Plasma Protein Binding: Determine the fraction of compound bound to plasma proteins, which affects its free concentration.
-
-
Rationale: These assays are critical for predicting the pharmacokinetic behavior of the compound in vivo. A compound with poor metabolic stability or high potential for drug interactions is unlikely to succeed.
Table 2: Representative Preclinical Profile
| Parameter | Assay | Result | Interpretation |
| Potency | k_inact/K_i for Kinase X | 1.5 x 10⁵ M⁻¹s⁻¹ | High covalent efficiency |
| Selectivity | Kinase Y / Kinase X | >100-fold | Good selectivity over related kinase |
| Cell Activity | MCF-7 GI50 | 50 nM | Potent in a relevant cell line |
| Metabolism | Human Liver Microsome t₁/₂ | 45 min | Moderate to good stability |
| Safety | CYP3A4 Inhibition IC50 | >20 µM | Low risk of drug-drug interaction |
Protocol: In Vivo Pharmacokinetics (PK) and Efficacy
-
PK Study: Administer a single dose of the compound to rodents (e.g., mice) via oral and intravenous routes. Collect blood samples over time to determine key PK parameters like bioavailability, half-life, and clearance.
-
Efficacy Study: Utilize a tumor xenograft model. Implant human cancer cells (e.g., MCF-7) into immunocompromised mice. Once tumors are established, treat the mice with the compound and monitor tumor growth over time compared to a vehicle-treated control group.
-
Rationale: This is the ultimate test of whether the compound's in vitro potency translates to a therapeutic effect in a living organism.
Conclusion and Future Directions
The hypothetical molecule, 3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine , represents a rationally designed starting point for a targeted covalent inhibitor program. Its chemical architecture combines a biologically active thiadiazole core, a pharmacokinetically favorable pyridine scaffold, and a reactive warhead for potent and selective inhibition. The structured evaluation cascade detailed in this guide provides a rigorous, industry-standard framework for validating its therapeutic potential.
Successful progression through this workflow would establish the compound as a qualified lead. The next phase, lead optimization, would involve synthesizing analogues to improve potency, selectivity, and ADME properties, ultimately leading to the selection of a clinical candidate for IND-enabling studies. This strategic approach, grounded in established medicinal chemistry principles and robust experimental validation, maximizes the probability of success in the complex journey of drug discovery and development.[25][26][27]
References
- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcOyxYBIILMRrcc7OdD2ZHnOg2tt3p3vM8_5yExUz0C_SSLzO-VJIQj5NwQ8MgZALEOCnN1FnihJViZTITp4REiXyPeQm4UIdXoZloeWhjpeI7olzS1Q8Eo651qQ46pwPfs6BDok0vkqkJ9mGDWDUVfOxBi9V9yeY=]
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs. [https://vertexaisearch.cloud.google.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGae-3JmD1CtZkhb_x1f4jPBEY046Ezqe9oRmaRxwRa5xLmnVXiTji-_Yj_eAD0emyYbYYyLD8EtovYBwL1YcuaWBL1US2331iFAlUYCpFOaMZNdcUAqW7_bxFPHMkklwIlbHaCFg6_FDledhQ=]
- Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYWUNpJAfaDb4jdZC9NS-65-uLFP4NEKOSL1HUhHMLzDO_mQBrLNPHwEMkuFm-iJlyZpnU_DsM-PL_VJzLZgcVUdanJytBKer6WT8psr3k-UhGyCAkfgTm4jcYJzb0dhewQrl6Qb9m3s1fiQ==]
- Pharmacological screening of new chemical entities in human subjects and methods of data handling. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgjmn4gEPy4CDgWT1STjv_xICU2kSdffC0PMz-_ZZxiRj2qWcSvV0hTtbGai-0TZ9dSQ8t7NpSwd6ZDRJ_oi6iB8uYrYBFwCn6Ha6Lhi8Tsg9eH3TWczrlICLeIwwByspDtA==]
- Advances in reversible covalent kinase inhibitors. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxKctLRdny-t8mrc5nQqlvLjdfhRlN_t_yOIwzWXBBwA09oXG88MNooHCH2VMe8b96Rrf-kUqWRsVMET8kcASCXcgXNn57ulCJ-AuE0lsy1h19jZNePEBHoYOTn3BOePP9gAvKMAaYKsTJAAE=]
- Some commercially available drugs containing the pyridine scaffold. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRgeELxS9ly0GG1xo7wkeJtOQWVZG1yiA8sulhDx5XcQwBWYjzPmhPg6Gr-An9zjbKF75K-94qYpGMxDKUjXG4M7qdUf2hMe74Go6O_jKpOArIYNzNAKr6I3-4d5ASoaBKxNFqvSFaA0gevy4SBIvcBxX6HqBmucNj_L29K10dnKfEpSwcZAO6DWrHnlu3hH9qwQZDEiUZQPPlZ9bz3_jhEX9G7yk2qGM3f8uWVKmZ]
- Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFbFR5KijHj9uKEcmaGt4LJavDdHB4_apu_mPIyJbEHEz5qE5R8ftPMvVB0AeT-_m_9TiIIvduRYIGu5TsmJEPrYxE9UWQo8dVx-QttFZC48MMbTbb3tW8pU5IKuAVmBmp4Y1wgdwib9jIFQ==]
- Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEORkJAhTzqzYVLx2173PFYDtSjQ-IS-eLvZKyg9o7dVdH42lYdjack2KNGx9HEWQuwd95Lcvq0CqqZbGdan_0MIzQJV-D3ZNi7mZu08_aRA1EE3b0eO7ph215nLuKXmop9cfA=]
- Pyridines. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGQX41rKWIwUspPdnm2qiHoOGqSLtqJl9nKQ-DDgoJzBnZW9yIpdHZFJQrB7s7upGFmxDA1QVPDMW60D3JzxCUAirlaUE2lGEmWKlPELCe1jw94C0AFDr7vyXPwpjofiew]
- Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5HQEp2eEEK8ucVvPtLpNN1MDxIpwlJOPx_qvlDcUBlgZRxc-C_hWXYWD5ay9sXmAFGIWFbubBESi_9Zgcn8uoL2hcEK0uS8znVvF5rrSCPLjWOR6_gUpDS6EQMg9prpxoJMVRdTsEAk2-r9vDwbQ=]
- Pyridine: the scaffolds with significant clinical diversity. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdP5PKg-QvRBWQv6N-GL4oy8o-s8uVDDF9XjKXmogAldOtBX6b4yHzNsuDFA5xTt4GvC_cyCbXJH8TR61JcKByzEcaw5OBwQL8O1S4KblqhwfB5iPxgKpNpWjUteaaEkvmPCPZi70K623gqg==]
- Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3cKYZzMMov-9V_KypEnMeX97HqbEK8L_tkYXaQRgwMBFudPAOOY97utj5TPSGCReHPKvifmxUG6ozpsz9ieP_k5xbAPqU1SD81ssWK7rqxtj-VqB8FRIrbOm75X_Oe1kLm6oGFAWaG0lNBlAxCsCcXT5hY5fLKBOSrRo=]
- FDA-approved covalent kinase inhibitors with year approved and primary target. Multiple Sources. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSIKXnbwABXZpTbdaiDpI6olW608X4AMg3F1HOkhYB3ZS-Hz0HFMvM3GQe97L3cVE6I4lpNfxDkAZC__7oRxD9qDHH1yGSbroKD_nX0JZvyWt2DkZ8hsFn-Nv5w-QIo2wrFFqdHEZdD0dGL2UtN-hsZdfS1LCR0dRXHv4DBR026jNGPMEGKNnjOKTIQ0KP01VCxIubEOBuPMJqUacMi4gw-ZA4nLlzx-B7n9m2kftqDJM1QdfeXVlXepy1]
- Pharmacological screening of new chemical entities in human subjects and methods of data handling. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGATNdqze9VzEQaK2ZOcyBK-GyPQvoxsjIiPst4CBkXybq5Yx8OALoDcxMEVm519aQ1DDK8wk1H4WaP6LYSCwzUb30QPQ67lPimhOgoWXS_Keu6RiQJGfEgw6StXEWXu2JUT603QKRKWuWkbg==]
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkGFm9tmqxWNaIZt6SiTS-Fdj-z2PS0OeFhpOgA9hglJb3jdhcehH5vIS3B0Jb-_mUq3ltLtDYXNwMA0c9gNr_ZX9pc10bWJ05TxfeiIZe0umtp-nMM9rS20mE4yq-WHSQsiXKr4HZpFPbYAEZfBz-ngvR6_rsQ6IHPE4=]
- Paving the way for small-molecule drug discovery. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE748-57JZ3T4YglLc-s9vbn9fCi1wOOWvPX49PBDMncSNolxtfJcXO9a47d_-Qfv_76W8qP3pjU4FAIBLmH1cWIuILqjeU7AkhVOKS85d88p_5hMq7VvLI8kT8dv-GBkBzraBlsKDhAoQNyw==]
- From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. LinkedIn. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaEhshlqV16TwQqUfxiZ8B3o_uN6j7hsbAvboSi9QEADOMYXxL4fjWn_YUMhEDJe9lVj7GnPY8qWlhhOUiGGkSV0jK8fCUJyGIFbbTUFSht-IvRv_KNk0MYpgEAPqhatQHDtYZMddYS5UTDDMlsBMZrzzR42vPSRlV-y_cJeAUTc4A-uM6DgqxKvO8GlefyX9QOwBjV_FBWNOeY0WSZBMzPD4=]
- Design, Synthesis and Anticancer Activity of 1,2,4-Thiadiazole Derivatives Bearing 1,2,4-Oxadiazole. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUx3l20v3MSe3FP7lRzogXLcA7jAV_ax9PypSgZwSHqWrQZLnuTM3YE6SQZLxKxgyXdl6bDeZCMbZuD7pX6J4JEG-oyzoTb3TMlUd4FJIrKecMuEPR7i8yT34ouxmn3dZTUSv0ZzKrDa5Iuz7EdjCYvDj32fGVdaejArl8LjvTZRQZCxnxJvLVTzBrf7YXiX5l6qGTLK_AIF8Qmi3N3CI2tjmsk0ydPPo6DgpCNZXEcG6kB_4JjmihZLi0Od6XnTr7aah9U9ijSvjGJ9w==]
- Thiadiazole derivatives as anticancer agents. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwPYhQcBct9kWwJhj7OvJkdRAghpXPVHmBU91fCOKYgV5kVWSIJ_FS4ANtq_ROnK_ZLVVtHy6isnDjq7UL26sZS4qUsekAWNjkjJ6wJ8egDi1MtPYkVz1TsIh_TAkcW6490OpSFpN3VSVzIg==]
- Medicinal chemistry and properties of 1,2,4-thiadiazoles. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6tkbXi0M2bJq7p7VrOdwnv3lYzsUFSP_s1i-tqhl4XvGDAdP1tWLpjfSvVm1m5EuBrigeIUYjImVoKjO75FEXznEP79iOe9NFxAB2QTFQ4DGc9NJGvm72CAr9u1VH2te_Xo4=]
- Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpu8FbS9PbfvkS5bR5hbY_uYEw-fEO8jaN_4Q3Rp2K7kGJol_4HYqoiOBHClnB35LSlqCscdweyftiiwDUrWoLjBA6N_FPpFbEb39xDPevXcBs_vlG9q53ONIRfGEiRBEU]
- Biological activity of oxadiazole and thiadiazole derivatives. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1LbiuuHhMgF8HHhqRhJr_9J75AVq7Elazs23pVdEacMmwnT_Elob6ZbIvaUtIrEIzqMKs6UQyi9Cgq3SpG0cWw5sWxknWt-y4Ndj5ODM_ULgEMLU2vuPLXSC3uda6dbUSgpjGZgu-RBfhDA==]
- Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. IntechOpen. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNSwSRXnqShFzHIHyjwmb38gP6qd97bja3mtTRSFyqyRB6GmQksAQkXs5fxQvJpb0Rv6b4YTCwX5qBvkIj7rkj52thwRZDs5qsTpkgtlkftV40MAn8KLHESrMelS3xJRWfKk6St9RQBUsR9NM6FZL9bPmAuvrFOySg-60bWu2iYgIBpSQjDBbPK6PjcGeY7KYAgWhhVB9ZzX_CgmwiOeWa2e_b4e-_zeFc]
- Drug Discovery and Development: A Step-By-Step Process. ZeClinics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqMTE-m44glFbSvuIXAMHSmm0yp5vbX0-kQi9P8hU-LPAUvp6kdcgiNILZSv89x1xt0sch_LM1J877MgK3p5ttdf_AM0GVkdXizWBRtpj-gxhQC6y4mWESAnHMpT_DCKoAve6PrTpz9l0Dl_fdLiRuFPlyZNvis9rvOirDU-3rcA==]
- An Overview on 1,2,4-triazole and 1,3,4-thiadiazole Derivatives as Potential Anesthesic and Anti-inflammatory Agents. Neliti. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO8coL3fVUo5zJcXj8OA_GVlOXp21AEORf29nb-hjVxbDgw2nlFLJTgcL0sDkFlkCtKNXoWDr3DOg-NhRzv_-Q2zuJpxmqsRvlsOTh4VIo7_MsskYJ6WAPYm5fDN8ZuDh19h3TuvfitS1_1dCmK-blDz_YIPILmxlFolDa-DaeEcbJJjdUMTr6AY9nfmuHphoLgPCPfNp4HTxWSE_zuieEch2N88PF24hWvzUP8rYXXgJFl9gK]
- Pharmacological Screening: Drug Discovery. Request PDF - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVYZnyDoxaTr_bxP0nGRe0VjQMnPtW1He5IH4maQUgW4ovXzl79mDCYnR5DHw9RfgGJLj_U1UFazcAHl0xKb8zQ5t5YLT_NymjLtvG9Rar8LRNtYeorN5BDO_HsptMswZPeK19Zwvy3BTczHYEcDwMsb3AQodAhm23uOCbNrrNybx3pN6AiqDq62aEaYIYHXFNtwsCKQ==]
- Reversible Covalent Inhibitor Binding Assay. Domainex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHtrC7SJh-Hphx9q8MpWtS8Bl18nA5Y-TiPTNphRqIDHK0w3buwWcSnVLcm89wkvYDQ724DOJwpHioiMVd3rO-Coo4ARct7Iw-jjxVe1rAJl9qtnF663XGznvfe7E6DaCeEdICPL2wsjrMWFdshmupbCYeWsuv7rJUC_Ol56t6pDiwl0GTrBzETg==]
- Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. PharmaFeatures. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfS40hr-HISC6T-8CYwFfUJgaE1_brNj23ycu7GzRlKNL4RPCDSP6RydiH6TYJJxpGwpOjsaxo-U1qW_C9_Fs5uEC28-4Jwd9ZiDbeQHR5Mfed5UT54cyrLYQOM7-k5lmAm3Dalh4zo3TouG30G8XFTcQlCe0FGLaVj2isNv6r1eiQXL915Vz-ZjOAdMPvY5RFHABOMtT_ubTsg0vEXN5a8GZcYuvRoijOeqObyo-emHUNd3yYngQBEkLlBfOAHva4WpkuOg==]
- Discovering Novel Chemical Entities with DNA-Encoded Libraries: Promises and Pitfalls. The Oxford Scientist. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-8Gy-hNKlx2pkRUELc2ywm9XvlKNviGs3K8f_jPN-uHP4xIccahcoIg8i-35L2Xlw7TRQEgquvW7SDHxTg8_46ruKGtpS8LidZts6hk-5b9tH7gR-Wbg5i60nFIOltPLN8eVy3k5iIrNKSWLBqzBgKHree7iDyRCQOQZdR_jCgpUVT4hqnEAx9yU__5k2O6MWhc8r3MnfcTQGuIFfi3k6E3PShHTdZDuzSw==]
- Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM8dVNg-UUFxwQPBLcsY49Ml9iNub9X1IwwZqRk-y85ENOIo78_JFEqwf5P_OU07r2T3J-1mFw27vnuf0-gZlKZmzmN7aT-kT0VjK2Usx5-BlC4w6336jIMcmFf2T1Fit_-CVDd8PUVSoonQ==]
- 3,6-Disubstituted 1,2,4-Triazolo[3,4-b]Thiadiazoles with Anticancer Ac. OTT. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF86aN7h79_4s-27EIGY42dfje86nKq2yWb_xwo35yngUtKw3eULltber-3buZuvANxm_4Mzek5laLShGoM4W9EdaievYP8bV-pAoAayc8x1VVDY3UsKjIUB0AzcMom6mQp2y-HjRG9BId9A1W1dk3Bz1dNZsM69E4AHcNRXoUDSBHXLNboDw3iKE9aZZFZqEyvj6a-GBU5qoi6oK0rmXxCqp94KFR-7An_tZhff-BCnYoYTag7ALYQY1kuChn2]
- The Renaissance of Small Molecule Drug Discovery. Pharmacy Times. [https://vertexaisearch.cloud.google.
- New Chemical Entities - Drug Discovery Solutions. BioSolveIT. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA4h-yoy-ETSFvhHDAtgpxioJIeZQBF6W_LkN9a-NfWYPjcNstiPku6mYsvxluWC_2iuXCxIz4eH_rF7_InDa3vTU3_W8ToWx-ADz9q9mJ_3ZThfZid6bNDmWzy60Lt6fLl2okT82mQJHFeStA--RsY9Sy8MioK4EduhtGvxo6iSGV6A==]
- Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUZBNEd7g-8ZWD10TlUkgixe6UIs-MIaamx1zbyXAw6m_DkrNhdIREHyi5KDujG8VMNrEccvqepMIyIK_nQHA3Z6dqKndCQHjxoiCa25pt66NfYEH0hGETvasv9k8vy7Ux3YtGr_UnBo-wHg==]
- Strategies for Screening and Characterizing Targeted Covalent Inhibitors. WuXi Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2i2yn0oh8Jm-r0AZnQe0xw-wcpc2nFqQapuT0cIrgRESLC-gO__jb-AsyyBzwrxGchwYIWPndAxqpJYPssH5RHgZSseazpOKmSCXszUXsMwkgZkO2621DH7rybGLwVypFKqLijaR4Sd8FWf7XTZAyEr9oHxZf3a9_tL8GPdIbPuZuZIQUQgoMmgfXa3oaxsZV7WA02C9fgg41Tb1PlMiD0accxw==]
- A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz3T1FPQMumQuopJeF5-mmD-x1waL6vnJ8aitegr3ieV5d89oy1Tfyu0xU1hDNIwBSUyz5AtYeB44kIwFikb-q4Irrmnvg4mtdxjCwV7A0lniG3QcnOLeLVUFULb0-VYVwEfE=]
- Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcsZtu4dC5ip692gDPX1It41Bl0N24Y8QDi2YN62KCGHz5BpZi2CWRrpOKhwI7jkBSg5Fj54QqcEGuCyCL2GTddNo8FUQh-pgEckt8OYY93XRgTHN0HGKSmVAfYzGOa-3ucyq9kI-y4SzLZc0F0wM=]
- Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZmA9Le-sNzuTGeV0hWRV1mBK8UUGqujHsLLIhyQatNqmHmZ3bMVHTB5CiFVHIJAhIp1WE_3kdFUYUEpWUuGqz6mrAr_tRyT-Ux3JUh8EvHSxylAGFJ5wXvtzM7QOmYhgcOZwn7M6cUStG3nk=]
- Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2Qww2VwuxDGqdqKX7ZIYWfX1YIH6kBWzsXdlbu0vuEMrqBwPixtjxtd0biMNsVkR5eicJfNLIfGiGK1dyHulxoc77V_n7dgoqL56AqaAAgwFPJXTnNJv2T8QFDmCWPWiC]
-
Synthesis and identification of[7][10][28]thiadiazole derivatives as a new series of potent and orally active dual agonists of peroxisome proliferator-activated receptors alpha and delta. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwfKKwvfK4cqTtH0ftbAwwIAfA5COXoU-BkcZyz8OPG3Ptg6Qje9jjcM3uOzNAyR7pIjl3akgEsX8GZK4vEtKPUH1Q4pJkAppV09TH3DwhrOWuxefmX0QVh3Tjgfgd4fp4Io4=]
- Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnkxahM_zN1ofs9Tc-ZZXnECECQMJc07ToZdvWMil5OJ3fZ1_Vupzed3aDLnQUE85XS7kHNw09PMfD9-ateTSyQHtuqWOdtRLo2KH5Or4TK_XVCHAOZorAcj0FPPAr--Wr3Ve_ol15t9uOQjNX2mwo8LFz2pWYEwwXM6hUOqNxzD5dG6al3b6dXi8=]
- Targeted covalent inhibitors. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmIC3qQVAYqvRlfV142L_wvu79JgrDRWxccxQWzUYGp22QZFCYQ1wKF3D2hycNure4oSWJLJhyIK1rtfMcci33ktcM-pTPQZ_aWSzkHlZG7WhakXCdnm-4GsZDp_CckZ6MjkGhuQlITBxWTlptM7uRUscGLA==]
- Covalent Inhibitors in Drug Discovery: Current Applications. PRISM BioLab. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ9Kv4aioVwlEZsMhRsvi_k6rKmxOzRmwtG5FPWogS3_9NQBtFSyuRphapo5KJhBqAJYruJ9kQJxCN6whOHwVubLb7cbDx-cdHozgRRdlvisApmKlLMMwOX9J-R4xyCuaMihguh1yT5-q_mh4bu9HaOoibems_2c1KAi2GAKTahwxb7wq_fMr6fySlyZY=]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. biosolveit.de [biosolveit.de]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 11. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen [intechopen.com]
- 14. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chimia.ch [chimia.ch]
- 17. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 20. Pharmacological screening of new chemical entities in human subjects and methods of data handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacological screening of new chemical entities in human subjects and methods of data handling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Drug Discovery Workflow - What is it? [vipergen.com]
- 23. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]
- 27. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]
- 28. sarchemlabs.com [sarchemlabs.com]
